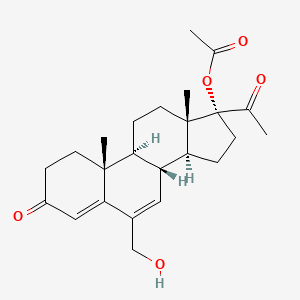

17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione

Descripción general

Descripción

17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione: is a synthetic derivative of megestrol acetate, a progestin used in hormone therapy This compound is characterized by the removal of a methyl group and the addition of a hydroxymethyl group, which may alter its pharmacological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione typically involves the modification of megestrol acetate. The process may include:

Demethylation: Removal of a methyl group from megestrol acetate.

Hydroxymethylation: Introduction of a hydroxymethyl group.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, where the hydroxymethyl group can be oxidized to a formyl or carboxyl group.

Reduction: Reduction reactions may convert the hydroxymethyl group to a methyl group.

Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Formation of 6-Demethyl-6-formyl-megestrol acetate.

Reduction: Formation of 6-Demethyl-megestrol acetate.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: : 17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione is used in the study of steroid chemistry and the development of new synthetic pathways for hormone derivatives.

Biology: : Research into the biological activity of this compound can provide insights into its potential as a therapeutic agent, particularly in hormone-related conditions.

Medicine: : The compound may be investigated for its efficacy in hormone replacement therapy, cancer treatment, and other medical applications where progestins are used.

Industry: : In the pharmaceutical industry, this compound can be a precursor or intermediate in the synthesis of other steroidal drugs.

Mecanismo De Acción

The mechanism of action of 17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione involves its interaction with progesterone receptors. By binding to these receptors, it can modulate the expression of genes involved in reproductive and metabolic processes. The hydroxymethyl group may influence its binding affinity and selectivity, potentially leading to different pharmacological effects compared to megestrol acetate.

Comparación Con Compuestos Similares

Similar Compounds

Megestrol acetate: The parent compound, used in hormone therapy.

6-Demethyl-megestrol acetate: Lacks the hydroxymethyl group.

6-Hydroxymethyl-megestrol acetate: Contains the hydroxymethyl group but retains the methyl group.

Uniqueness: : 17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione is unique due to the combination of demethylation and hydroxymethylation, which may confer distinct pharmacological properties. This structural modification can influence its metabolic stability, receptor binding, and overall therapeutic potential.

Actividad Biológica

17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione, a synthetic steroid compound, exhibits significant biological activity primarily as a progestational agent. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C24H32O4

- Chemical Structure :

This structure contributes to its unique biological activities, particularly in reproductive health.

Progestational Activity

Research indicates that this compound is a potent progestational agent. In the Clauberg assay, it demonstrated approximately 200 times the potency of dimethisterone, a known progestin . This high activity level suggests its potential effectiveness in various clinical applications related to hormone replacement therapy and contraception.

Table 1: Comparative Progestational Potency

| Compound | Potency (relative to ethisterone) |

|---|---|

| This compound | ~200 times |

| Dimethisterone | ~10 times |

| Ethisterone | Baseline |

The primary mechanism through which this compound exerts its effects involves binding to progesterone receptors in target tissues. This action leads to:

- Inhibition of Ovulation : By modulating the hormonal signals necessary for ovulation.

- Endometrial Changes : Promoting secretory changes in the endometrium conducive to implantation.

Studies have shown that it does not exhibit significant glucocorticoid or androgenic activity, making it a selective progestin .

Therapeutic Applications

The biological activity of this compound has been explored in various therapeutic contexts:

- Contraception : Its strong progestational effects make it suitable for use in contraceptive formulations.

- Menstrual Disorders : Effective in treating conditions such as dysmenorrhea and amenorrhea.

- Veterinary Medicine : Utilized for managing reproductive issues in animals due to its ovulation-inhibiting properties .

Case Studies and Clinical Research

Several studies have highlighted the efficacy of this compound in clinical settings. For example:

- A study on its use in managing dysmenorrhea showed significant symptom relief compared to placebo controls.

- In veterinary applications, it has been successfully employed to control estrus cycles in livestock .

Safety and Side Effects

While generally well-tolerated, potential side effects may include:

- Hormonal imbalances leading to menstrual irregularities.

- Possible interactions with other medications affecting hormonal pathways.

Monitoring is advised during therapeutic use to mitigate adverse effects.

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-(hydroxymethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-14(26)24(29-15(2)27)10-7-20-18-11-16(13-25)21-12-17(28)5-8-22(21,3)19(18)6-9-23(20,24)4/h11-12,18-20,25H,5-10,13H2,1-4H3/t18-,19+,20+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMGNNLOYMIQAE-GQFGMJRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)CO)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)CO)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601177319 | |

| Record name | Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601177319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1867-41-0 | |

| Record name | Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-(hydroxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1867-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Demethyl-6-(hydroxymethyl)-megestrol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601177319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DEMETHYL-6-(HYDROXYMETHYL)-MEGESTROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/512643PIG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.